molecular formula C7H9NO B3056884 O-(3-methylphenyl)hydroxylamine CAS No. 74993-52-5

O-(3-methylphenyl)hydroxylamine

Cat. No.: B3056884
CAS No.: 74993-52-5
M. Wt: 123.15 g/mol
InChI Key: MZEPWMKRQQBOLQ-UHFFFAOYSA-N
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Description

O-(3-methylphenyl)hydroxylamine: is an organic compound characterized by the presence of a hydroxylamine group attached to a 3-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Nitro Compounds: One common method for preparing O-(3-methylphenyl)hydroxylamine involves the reduction of 3-methyl nitrobenzene using zinc dust and ammonium chloride in an aqueous medium.

    Hydroxylamine-O-sulfonic Acid Method: Another method involves the reaction of 3-methylphenyl hydroxylamine with hydroxylamine-O-sulfonic acid in the presence of a base.

Industrial Production Methods: Industrial production of this compound often employs the reduction of nitro compounds due to its scalability and cost-effectiveness. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: O-(3-methylphenyl)hydroxylamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various nitrogen-containing compounds, including amines and nitroso derivatives .

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can react with aldehydes and ketones to form oximes, which are useful in the study of protein and nucleic acid structures .

Medicine: Its ability to form stable oximes makes it a valuable tool in drug design .

Industry: this compound is used in the production of dyes and pigments. Its reactivity with various substrates allows for the synthesis of colorants with specific properties .

Mechanism of Action

The mechanism of action of O-(3-methylphenyl)hydroxylamine involves its ability to form stable intermediates with various substrates. For example, in oxidation reactions, the hydroxylamine group is converted to a nitroso group, which can further react to form stable products .

Properties

IUPAC Name

O-(3-methylphenyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-2-4-7(5-6)9-8/h2-5H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEPWMKRQQBOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502996
Record name O-(3-Methylphenyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74993-52-5
Record name O-(3-Methylphenyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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